
1,1'-(4-Methylpentane-2,3-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Methylpentane-2,3-diyl)dibenzene is an organic compound with the molecular formula C18H20. It is also known by other names such as 4-methyl-2,4-diphenyl-2-pentene . This compound is characterized by its unique structure, which includes a central pentane chain substituted with two benzene rings. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-methyl-2-pentene with benzene in the presence of a strong acid catalyst.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1’-(4-Methylpentane-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Methylpentane-2,3-diyl)dibenzene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems.
Medicine: Although not widely used in medicine, derivatives of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene are being investigated for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used as a precursor for the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function . Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
1,1’-(4-Methylpentane-2,3-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: This compound has a similar structure but differs in the position of the double bond.
1,1’-(2-Methylpentane-2,4-diyl)dibenzene: This compound has a different substitution pattern on the pentane chain.
4-Methyl-2,4-diphenyl-1-pentene: This compound has a similar molecular formula but differs in the position of the double bond and the substitution pattern.
Eigenschaften
CAS-Nummer |
824401-10-7 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
(2-methyl-4-phenylpentan-3-yl)benzene |
InChI |
InChI=1S/C18H22/c1-14(2)18(17-12-8-5-9-13-17)15(3)16-10-6-4-7-11-16/h4-15,18H,1-3H3 |
InChI-Schlüssel |
UBOQJOPMKYOYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
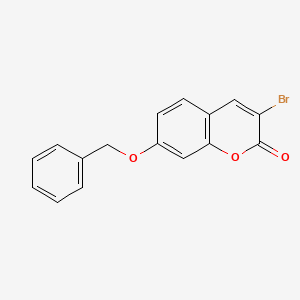
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
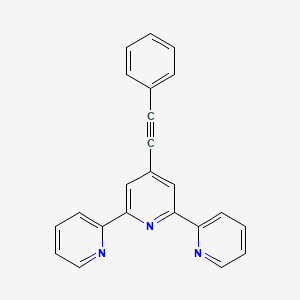
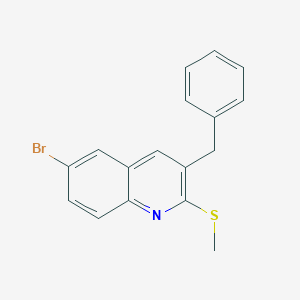
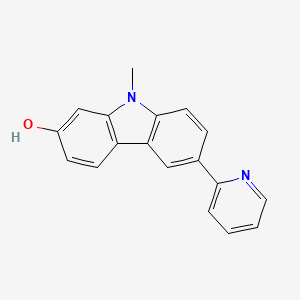
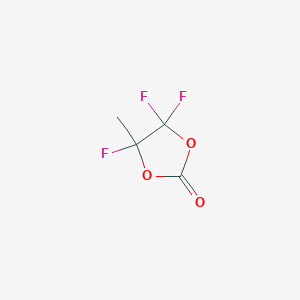
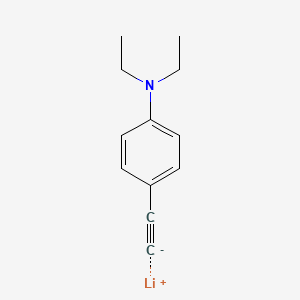
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
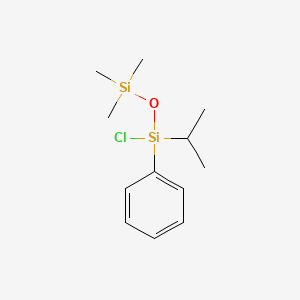
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)

